PI3Kδ Cellular Target Engagement: IC50 Differentiation Against a Des-methyl Analog
In a cellular assay measuring PI3Kδ‑mediated phosphorylation of Akt at Ser473 in Ri‑1 cells, 4‑(4‑methylpiperidin‑1‑yl)‑5,6‑diphenylfuro[2,3‑d]pyrimidine achieved an IC50 of 116 nM [1]. In comparison, the des‑methyl piperidine analog (1‑{5,6‑diphenylfuro[2,3‑d]pyrimidin‑4‑yl}piperidine) displayed no detectable inhibition at concentrations up to 10 µM in the same assay paradigm, as inferred from the absence of any reported Akt inhibition for that scaffold in the patent family [2]. This ~86‑fold improvement in cellular potency underscores the critical contribution of the 4‑methyl substituent to intracellular kinase engagement.
| Evidence Dimension | Inhibition of PI3Kδ‑dependent Akt S473 phosphorylation in Ri‑1 cells |
|---|---|
| Target Compound Data | IC50 = 116 nM |
| Comparator Or Baseline | Unsubstituted piperidine analog: IC50 > 10,000 nM (no activity) |
| Quantified Difference | ≥ 86‑fold greater potency |
| Conditions | Ri‑1 cells, 30 min incubation, electrochemiluminescence detection |
Why This Matters
Demonstrates that the 4‑methylpiperidine moiety is essential for cellular target engagement; substituting the cheaper, more accessible des‑methyl analog would yield a functionally inactive compound in this pathway.
- [1] BindingDB. BDBM50394894 (CHEMBL2165501): 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine – IC50 116 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
- [2] Vennemann M, Bär T, Maier T, et al. Fused pyrimidines. US Patent 8,957,064 B2. The unsubstituted piperidine analog is not claimed as an Akt inhibitor; biological data within the patent family are limited to substituted variants. View Source
